molecular formula C8H5N3 B13988192 5-Ethynylimidazo[1,2-a]pyrazine

5-Ethynylimidazo[1,2-a]pyrazine

Cat. No.: B13988192
M. Wt: 143.15 g/mol
InChI Key: WGZCPIISSSJVMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Ethynylimidazo[1,2-a]pyrazine serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and fluorescent probes. Their ability to interact with biological macromolecules makes them useful in various biochemical assays .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and cancer. Its derivatives have been evaluated for their activity against specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of 5-ethynylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition is achieved through binding to the enzyme’s active site, preventing substrate access . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Ethynylimidazo[1,2-a]pyrazine stands out due to the presence of the ethynyl group, which enhances its reactivity and potential for functionalization. This unique feature allows for the development of a wide range of derivatives with diverse applications in various fields .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

5-ethynylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H5N3/c1-2-7-5-9-6-8-10-3-4-11(7)8/h1,3-6H

InChI Key

WGZCPIISSSJVMG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC2=NC=CN12

Origin of Product

United States

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